Pararosaniline pamoate anhydrous

Description

Historical Trajectories of Triphenylmethane (B1682552) Dyes in Scientific Discovery

The journey of triphenylmethane dyes began in the mid-19th century, marking a pivotal moment in the development of synthetic organic chemistry. The first of these, fuchsine, was synthesized in 1859, and its brilliant magenta color quickly found use in the textile industry. britannica.com This discovery, alongside William Henry Perkin's accidental synthesis of mauveine in 1856 from coal tar derivatives, catalyzed the growth of the synthetic dye industry. scienceandindustrymuseum.org.uk

Initially, the chemical structures of these dyes were not fully understood. britannica.com It was through the work of chemists like Emil Fischer in 1878 that the triphenylmethane backbone of dyes like fuchsine was established. britannica.com These dyes, including notable examples like crystal violet and malachite green, were characterized by their intense colors, though they often exhibited poor lightfastness. britannica.com

The significance of triphenylmethane dyes soon extended beyond textiles into the realm of biological staining. Their ability to impart vibrant colors to cellular structures revolutionized microscopy and histology, enabling scientists to visualize and differentiate various components of cells and tissues. ontosight.ai This application proved crucial for advancements in microbiology and pathology. britannica.com The development of the periodic acid-Schiff (PAS) reaction, which utilizes Schiff's reagent prepared from pararosaniline, became a fundamental technique for staining mucopolysaccharides in tissue samples. avantorsciences.com

The early 20th century saw continued research into the synthesis and application of these dyes, with their use expanding into areas like copying papers and printing inks. britannica.com While their initial production relied on coal tar byproducts, modern synthesis primarily utilizes petroleum-based raw materials. fda.gov The historical development of triphenylmethane dyes laid the essential groundwork for the synthesis and investigation of more complex derivatives like pararosaniline pamoate.

The Evolving Significance of Pararosaniline Pamoate Anhydrous as a Research Probe and Reagent

Pararosaniline itself, a primary component of basic fuchsin, has a well-established role as a research reagent. avantorsciences.comsigmaaldrich.com Its most prominent use is in the preparation of Schiff reagent for the colorimetric detection of aldehydes. wikipedia.org This reactivity forms the basis of the Feulgen stain for DNA and the aforementioned PAS stain.

More recently, research has explored the utility of pararosaniline in developing novel analytical methods. For instance, a pararosaniline-based optical sensor has been developed for the determination of sulfite (B76179) in food extracts. nih.gov This sensor utilizes the reaction between pararosaniline, formaldehyde (B43269), and sulfite to produce a distinct color change, offering a rapid and sensitive detection method. nih.gov Pararosaniline has also been employed in the automated analysis of sulfur dioxide in the atmosphere, where it reacts with the collected SO2 to form a colored complex that can be measured colorimetrically. epa.govosti.gov

The combination of pararosaniline with pamoic acid to form pararosaniline pamoate introduces a new dimension to its research applications. While literature specifically detailing the anhydrous form is sparse, the pamoate salt has been investigated for its anti-schistosomal properties. medkoo.com This suggests a line of inquiry into its potential as a therapeutic agent, although this article will not delve into dosage or clinical safety. The pamoate moiety is often used in pharmaceuticals to form salts of basic drugs, potentially influencing their solubility and absorption characteristics.

The "anhydrous" specification points towards research contexts where the absence of water is critical. This could include studies in non-aqueous solvent systems, certain types of organic synthesis, or in the development of reference standards where precise stoichiometry is essential. The synthesis of functionalized pararosaniline to create amphiphilic dyes that are soluble in both polar and non-polar solvents highlights the ongoing efforts to modify this classic dye for new applications. researchgate.net

Articulating Key Research Directions and Challenges in this compound Studies

Current and future research involving this compound is likely to focus on several key areas, each with its own set of challenges.

Key Research Directions:

Advanced Analytical Reagents: A primary direction is the development of more sensitive and selective analytical methods. Building on the use of pararosaniline for sulfite and sulfur dioxide detection, research could explore the design of sensors and probes based on pararosaniline pamoate for other analytes of environmental or biological importance. nih.govepa.gov The specific properties of the pamoate salt might be leveraged to enhance the performance or stability of these analytical systems.

Materials Science: The synthesis of novel functionalized derivatives of pararosaniline with tailored properties, such as amphiphilicity, opens up possibilities in materials science. researchgate.net Investigating the incorporation of this compound into polymer matrices or onto nanoparticles could lead to the development of new functional materials with specific optical or chemical sensing capabilities.

Antiparasitic Research: Further investigation into the antiparasitic activity of pararosaniline pamoate, particularly against schistosomiasis and other neglected tropical diseases, remains a significant research avenue. medkoo.com Mechanistic studies to understand how the compound exerts its effect on parasites at a molecular level would be a crucial component of this research.

Challenges in Research:

Synthesis and Characterization: The synthesis of pararosaniline pamoate in a stable, pure, and specifically anhydrous form can be a significant challenge. medkoo.com The complex structure and potential for multiple protonation states and isomeric forms require sophisticated analytical techniques for full characterization.

Photodegradation and Stability: A well-documented challenge with triphenylmethane dyes is their susceptibility to photodegradation. researchgate.net Studies on pararosaniline have shown that it can be degraded by visible light, particularly in the presence of oxidizing agents. researchgate.net Research into the photostability of this compound and the development of strategies to mitigate degradation will be crucial for its practical application in devices or long-term experiments.

Solubility and Formulation: The pamoate salt is generally used to decrease the aqueous solubility of drugs. Understanding the solubility profile of this compound in various organic and inorganic solvents is essential for its application in different research contexts. Developing stable formulations for experimental use presents another hurdle.

Data and Tables

Table 1: Chemical Identity of Pararosaniline Pamoate

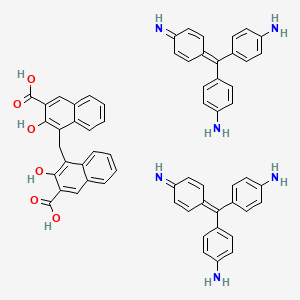

| Property | Value | Source |

| Chemical Name | 4,4'-((4-iminocyclohexa-2,5-dien-1-ylidene)methanediyl)dianiline;4,4'-methylenebis(3-hydroxy-2-naphthoic acid) | medkoo.com |

| Molecular Formula | C61H54N6O8 | medkoo.comnih.gov |

| Molecular Weight | 999.14 g/mol | medkoo.com |

| CAS Number | 7232-51-1 (pamoate) | medkoo.com |

Table 2: Chemical Properties of Pararosaniline (Base and Hydrochloride Salt)

| Property | Pararosaniline (Free Base) | Pararosaniline Hydrochloride | Source |

| Molecular Formula | C19H17N3 | C19H18N3Cl | sigmaaldrich.comwikipedia.org |

| Molecular Weight | 287.36 g/mol | 323.82 g/mol | sigmaaldrich.comwikipedia.org |

| Appearance | - | Green to very dark green powder or crystals | sigmaaldrich.com |

| Melting Point | 268-270 °C (decomposes) | 268-270 °C | sigmaaldrich.comwikipedia.org |

| Solubility in Water | Slightly soluble | - | wikipedia.org |

| Solubility in Ethanol | - | 1 mg/mL | sigmaaldrich.com |

Properties

CAS No. |

7460-07-3 |

|---|---|

Molecular Formula |

C61H50N6O6 |

Molecular Weight |

963.1 g/mol |

IUPAC Name |

4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C23H16O6.2C19H17N3/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*1-12,20H,21-22H2 |

InChI Key |

CEYTZVVSYBTFCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Advanced Methodologies in Pararosaniline Derivatization and Synthesis for Research Applications

Strategic Approaches to Functionalization of Pararosaniline Moieties for Enhanced Research Utility

The functionalization of the pararosaniline molecule is a key strategy to modulate its chemical and physical properties for specific research applications. The three primary amino groups on the pararosaniline structure are principal targets for derivatization. researchgate.net

One significant approach involves the direct coupling of these amino groups with other molecules. For instance, the reaction of pararosaniline with fatty acid chlorides can convert the hydrophilic dye into a derivative with altered solubility. researchgate.netsciforum.net This transformation is typically achieved through a one-pot procedure at room temperature, using a base catalyst like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in a solvent such as tetrahydrofuran (B95107) (THF). researchgate.netsciforum.net The resulting amide linkages modify the electronic and steric environment of the original dye, which can influence its spectral properties and solubility in non-polar systems. researchgate.net

Another strategic functionalization is the diazotization of the primary amine groups. In an aqueous solution, one mole of pararosaniline can react with three moles of nitrous acid to form a tris-diazonium cation, known as hexazonium pararosaniline. researchgate.net This derivative is a valuable reagent in histochemistry. researchgate.net The conversion to diazonium salts opens up a wide range of subsequent coupling reactions, allowing for the attachment of various reporter groups or moieties that can interact with specific biological targets.

Furthermore, modifications can be designed to enhance thermal stability or solubility in specific solvents for industrial applications like color filters. nih.gov By creating dimeric structures of related triarylmethane dyes or introducing long alkyl ester groups, researchers have successfully improved properties like thermal degradation temperature and solubility in solvents such as propylene (B89431) glycol monomethyl ether acetate (B1210297) (PGMEA). nih.gov These strategies demonstrate how targeted functionalization of the core pararosaniline structure can lead to materials with tailored properties for advanced technological uses.

Novel Synthetic Pathways Towards Pararosaniline Pamoate Anhydrous and its Analogues

The synthesis of pararosaniline pamoate, an antischistosomal agent, involves a salt formation reaction between the basic pararosaniline molecule and the acidic pamoic acid. medkoo.com This process is an example of leveraging counter-ion exchange to modify the properties of a parent compound. The preparation typically involves combining pararosaniline with pamoic acid in a suitable solvent system.

A general approach for forming such salts is through a counter-ion exchange in an aqueous phase. nih.gov For instance, the hydrochloride salt of pararosaniline can be dissolved, and then reacted with a soluble form of pamoic acid (e.g., disodium (B8443419) pamoate). The resulting pararosaniline pamoate, being significantly less water-soluble, would precipitate out of the solution. The formation of this new solid phase can be confirmed using analytical techniques like Thermo Gravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD). nih.gov

To obtain the anhydrous form of the salt, the synthesized product must be subjected to a drying process. This is often accomplished by drying the solid product in an oven under reduced pressure to remove any water of hydration or residual solvent. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy can then be used to confirm the anhydrous nature of the final salt form. nih.gov

The synthesis of pararosaniline itself can be achieved through several methods, such as the condensation of aniline (B41778) with p-aminobenzaldehyde or the oxidation of 4,4'-bis(aminophenyl)methane in the presence of aniline. wikipedia.org For producing analogues, variations can be introduced in either the triarylmethane backbone or the counter-ion. For example, related triarylmethane dyes can be synthesized using electrophilic aromatic substitution reactions, such as the Friedel-Crafts-type reaction of a substituted aniline derivative with phthalic anhydride. researchgate.net By systematically altering the reactants, a library of analogues with diverse properties can be generated.

Exploration of Derivatization Techniques to Confer Amphiphilic Properties for Diverse Research Contexts

A significant area of research focuses on modifying the purely hydrophilic nature of pararosaniline to create amphiphilic molecules, which possess both water-soluble (hydrophilic) and water-insoluble (hydrophobic) properties. researchgate.netsciforum.net Such compounds are of great interest for applications in materials science and biology, where interactions at interfaces are critical. sciforum.net Pararosaniline is an ideal candidate for this modification as it is highly soluble in water and polar solvents due to its three polar amino groups. researchgate.netconicet.gov.ar

The primary technique to induce amphiphilicity is to attach hydrophobic moieties to the pararosaniline scaffold. sciforum.net A successful method involves the functionalization of pararosaniline's amino groups by direct coupling with long-chain fatty acid chlorides, such as those derived from sunflower oil. researchgate.netconicet.gov.ar This reaction, catalyzed by a base like KOH, proceeds in a single step at room temperature and results in the formation of amides. researchgate.netsciforum.net The addition of these hydrocarbon chains provides the necessary hydrophobic character to the molecule. sciforum.net

The resulting functionalized dye exhibits solubility in both aqueous and non-polar systems. researchgate.net This dual solubility is a hallmark of amphiphilicity and allows the derivative to act as a potential interfacial agent. The color intensity of the dye can vary between the aqueous and oil phases, indicating different aggregation states or molecular environments. researchgate.netsciforum.net The synthesis of these amphiphilic dyes is a straightforward process that can be monitored by thin-layer chromatography (TLC) and completed within hours. sciforum.net The final product, after neutralization and solvent removal, can be isolated and characterized. researchgate.net This approach transforms a simple dye into a functional material with broader applicability, particularly for systems involving both polar and non-polar components. sciforum.net

Elucidating Fundamental Mechanisms of Molecular and Cellular Interaction in Research Models

Investigations into Molecular Binding Dynamics with Nucleic Acids in In Vitro Systems

The interaction of pararosaniline and its related compounds with nucleic acids is a cornerstone of its biological and staining activities. These interactions are complex and multifaceted, involving various binding modes and influencing the structure and function of both DNA and RNA.

Analysis of DNA Interaction Mechanisms, including i-motif Binding

Pararosaniline, as a member of the triarylmethane dye family, is known to bind to DNA. nih.gov These cationic dyes can interact with the negatively charged phosphate (B84403) backbone of DNA through electrostatic interactions. Research on related triarylmethane dyes, such as Crystal Violet, has shown that they can bind to DNA in aqueous solutions as both monomers and aggregates. nih.gov The degree of aggregation often increases with the lipophilicity of the dye. nih.gov

While direct studies on the interaction of pararosaniline pamoate anhydrous with i-motif DNA are limited, the broader context of ligand-DNA interactions provides valuable insights. The i-motif is a four-stranded DNA structure formed in cytosine-rich sequences. researchgate.net It is known that ligands designed to bind to G-quadruplexes, the guanine-rich counterparts of i-motifs, can also interact with i-motif structures. researchgate.netnih.gov This interaction, however, does not always lead to stabilization; in some cases, G-quadruplex ligands have been shown to destabilize i-motif structures at neutral pH. nih.gov Given that pararosaniline and related dyes are known to interact with DNA, it is plausible that they could also bind to i-motif structures, potentially influencing their stability and biological function. However, the specific binding mode—whether through intercalation between base pairs, groove binding, or end-stacking—and the functional consequences of such an interaction with pararosaniline remain areas for further investigation.

Characterization of RNA Interaction Mechanisms, particularly RNA Splicing Modification

Recent research has identified pararosaniline hydrochloride as a potent modifier of RNA splicing. nih.gov In studies using the nematode Caenorhabditis elegans as a model organism, exposure to pararosaniline was found to alter the splicing of pre-messenger RNA (pre-mRNA). nih.gov The mechanism appears to involve the induction of oxidative stress and the altered expression of key genes that regulate RNA splicing. nih.gov

Specifically, pararosaniline exposure was observed to downregulate the expression of snr-2, a gene that encodes a core component of the spliceosome, the cellular machinery responsible for RNA splicing. nih.gov This suggests that pararosaniline may exert its effects on splicing, at least in part, by disrupting the fundamental components of the splicing apparatus. nih.gov The study also found that inhibiting protein translation could counteract the effects of pararosaniline on the splicing reporter, indicating a complex interplay between splicing, translation, and cellular stress responses. nih.gov While these findings are from an in vivo system, they provide a strong foundation for in vitro investigations into the direct molecular interactions between pararosaniline and the RNA-protein complexes of the spliceosome.

Dissection of Protein Interaction Mechanisms in Biological Staining Research

The utility of pararosaniline as a biological stain is fundamentally linked to its ability to interact with proteins. As a basic dye, pararosaniline carries a positive charge and readily binds to acidic, negatively charged components within cells, including many proteins. researchgate.net

The table below summarizes the key interaction mechanisms of pararosaniline with proteins.

| Interaction Type | Description | Key Findings |

| Hydrophobic Interactions | Occur between the nonpolar regions of pararosaniline and hydrophobic amino acid residues of the protein. | A primary driving force for the binding of pararosaniline to bovine serum albumin (BSA). researchgate.net |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Contribute to the stability of the pararosaniline-BSA complex. researchgate.net |

| Electrostatic Interactions | Attraction between the cationic dye and negatively charged (acidic) amino acid residues on the protein surface. | A fundamental principle of basic dye staining. |

Mechanistic Studies of Cellular and Subcellular Staining in Model Organisms and Cell Lines

The application of pararosaniline in staining various biological structures relies on its chemical properties and its specific interactions with cellular components in different organisms.

Mechanisms of Staining Bacterial and Fungal Structures

Pararosaniline is a key component of several fundamental staining methods in microbiology. In bacterial staining , it is a primary constituent of basic fuchsin, which is used in the Gram stain procedure. fiveable.menih.gov In this differential stain, the initial crystal violet dye is retained by Gram-positive bacteria due to their thick peptidoglycan cell wall. nih.gov Gram-negative bacteria, with their thinner peptidoglycan layer and outer lipid membrane, are decolorized and then counterstained with a red dye, often basic fuchsin (containing pararosaniline) or safranin. nih.govnih.gov Pararosaniline's positive charge allows it to bind to the negatively charged components of the bacterial cell wall. fiveable.me It is also used in the Ziehl-Neelsen stain for acid-fast bacteria and in flagella staining , where it helps to visualize these thin appendages. fiveable.me

In fungal staining , pararosaniline is a critical component of the Periodic Acid-Schiff (PAS) reaction. leicabiosystems.com This method is used to stain polysaccharides, such as those found in the cell walls of fungi. The procedure involves oxidation of 1,2-glycols in the polysaccharides by periodic acid to form aldehydes. merckmillipore.com These newly formed aldehyde groups then react with the colorless Schiff's reagent (a derivative of pararosaniline), restoring the dye's quinoid structure and producing a characteristic magenta or red color at the site of the reaction. researchgate.netstainsfile.com This allows for the clear visualization of fungal elements within tissue samples. leicabiosystems.com

The table below outlines the use of pararosaniline in microbial staining.

| Staining Method | Organism | Mechanism | Result |

| Gram Stain | Bacteria | Counterstains Gram-negative bacteria after decolorization. nih.gov | Gram-negative bacteria appear pink/red. |

| Ziehl-Neelsen Stain | Acid-fast bacteria | A component of the primary stain, carbolfuchsin. | Acid-fast bacteria appear red. |

| Flagella Stain | Bacteria | Stains the flagella after treatment with a mordant. fiveable.me | Flagella become visible. |

| Periodic Acid-Schiff (PAS) | Fungi | Reacts with aldehyde groups generated from polysaccharides in the fungal cell wall. leicabiosystems.commerckmillipore.com | Fungal structures stain magenta/red. leicabiosystems.com |

Elucidation of Histological Staining Mechanisms (e.g., Mucopolysaccharide Staining via Schiff's Reagent)

The mechanism of mucopolysaccharide staining with pararosaniline is centered around the Schiff reaction . Mucopolysaccharides (now more commonly known as glycosaminoglycans) are long, unbranched polysaccharides containing repeating disaccharide units. nih.gov Similar to the staining of fungi, the PAS method is employed for their detection in histological tissues. leicabiosystems.com

The process begins with the oxidation of the mucopolysaccharides by periodic acid. merckmillipore.com This chemical step specifically cleaves the C-C bonds in 1,2-glycol groups present in the sugar residues, converting them into aldehyde groups. merckmillipore.com The tissue is then treated with Schiff's reagent , which is prepared by reacting pararosaniline with sulfurous acid, resulting in a colorless solution. researchgate.net The aldehyde groups on the mucopolysaccharides react with the colorless Schiff's reagent, leading to the restoration of the quinoid chromophore of pararosaniline and the formation of a stable, magenta-colored compound at the location of the mucopolysaccharides. researchgate.netstainsfile.com This reaction provides a highly sensitive and specific method for visualizing these complex carbohydrates in tissue sections. leicabiosystems.com

Molecular Basis for Visualization of Specific Cellular Structures and Components

Pararosaniline is a triarylmethane dye that serves as a fundamental component in several staining techniques for the visualization of cellular components. wikipedia.org Its utility as a biological stain is rooted in its chemical structure and ability to react with specific macromolecules within cells, leading to the formation of a distinct color. Pararosaniline is one of the primary constituents of basic fuchsin. wikipedia.org

The most prominent mechanism for its application in cell visualization is its use in the Schiff test for the detection of aldehydes. wikipedia.org When treated with sulfurous acid, pararosaniline is converted into the colorless Schiff reagent. This reagent then reacts with aldehyde groups present in cellular structures to produce a characteristic bright magenta color. This reaction forms the molecular basis for the periodic acid-Schiff (PAS) stain, which is widely used in histology to demonstrate molecules like glycogen, glycoproteins, and proteoglycans.

Furthermore, pararosaniline is the essential component for the aldehyde-fuchsin stain, which is highly specific for demonstrating the beta cells within the islets of Langerhans in the pancreas. wikipedia.org The dye is also employed for staining various microorganisms, including bacteria and antibodies, in microbiological preparations. nih.gov Its general dyeing properties extend to non-biological materials as well, such as polyacrylonitrile (B21495) fibers. wikipedia.org

Fundamental Inhibition Mechanisms of Select Molecular Targets (e.g., Entamoeba histolytica Heat Shock Protein 90) in Biochemical Assays

Pararosaniline pamoate has been identified as a potent inhibitor of specific molecular targets, most notably the Heat Shock Protein 90 of Entamoeba histolytica (EhHsp90). nih.govncats.io Hsp90 is a critical molecular chaperone that plays an essential role in the folding, stabilization, and trafficking of a wide array of "client" proteins in eukaryotic cells. nih.govnih.gov The inhibition of Hsp90 disrupts these vital cellular processes, leading to cell death, which makes it an attractive target for antimicrobial drug development. nih.gov

In biochemical assays, pararosaniline pamoate demonstrates a specific mechanism of action against EhHsp90. Research has shown that the compound functions by competing for binding at the ATP-binding N-terminal domain of the protein. nih.govnih.gov This domain, also known as a GHKL type ATPase domain, is crucial for the chaperone's function, and sufficient structural diversity in this pocket among different organisms allows for the development of ortholog-selective inhibitors. nih.govnih.gov

A high-throughput screen of 43 known Hsp90 inhibitors identified pararosaniline pamoate as one of the top five compounds with significant inhibitory activity against EhHsp90 and in vitro activity against E. histolytica cultures. nih.govnih.gov Further investigation revealed that pararosaniline pamoate exhibited a strong binding preference for specific amino acid residues within the ATP-binding domain of EhHsp90, namely C49, C103, and R109, as determined by competitive inhibition assays. nih.gov

The inhibitory potency of pararosaniline pamoate against EhHsp90 was quantified with a half-maximal inhibitory concentration (IC50) value of 1.1 μM. nih.gov These findings underscore the compound's potential as a lead for developing novel anti-amebic drugs by targeting a specific and essential molecular pathway in the parasite. nih.govnih.gov

Table 1: Top Inhibitors of Entamoeba histolytica Hsp90 (EhHsp90) from High-Throughput Screening

| Compound | In Vitro Inhibition of E. histolytica Culture |

| Rifabutin | 30–100% in the micromolar range nih.govnih.gov |

| Rutilantin | 30–100% in the micromolar range nih.govnih.gov |

| Cetylpyridinium chloride | 30–100% in the micromolar range nih.govnih.gov |

| Pararosaniline pamoate | 30–100% in the micromolar range nih.govnih.gov |

| Gentian violet | 30–100% in the micromolar range nih.govnih.gov |

Table 2: Biochemical Inhibition Data for Pararosaniline Pamoate

| Molecular Target | Inhibition Mechanism | Key Binding Residues | IC50 |

| Entamoeba histolytica Hsp90 (EhHsp90) | Competitive inhibition of the ATP-binding domain nih.gov | C49, C103, R109 nih.gov | 1.1 μM nih.gov |

Innovations in Analytical and Methodological Research for Pararosaniline Pamoate Anhydrous

Development and Refinement of Spectrophotometric Detection and Quantification Methodologies

Research into Applications in Environmental Analytical Chemistry (e.g., Sulfur Dioxide and Formaldehyde (B43269) Detection)

Pararosaniline-based methods are crucial for monitoring environmental pollutants, particularly sulfur dioxide (SO₂) and formaldehyde. nih.govresearchgate.net The West-Gaeke method, a well-established protocol for SO₂ detection, involves trapping airborne SO₂ in a tetrachloromercurate (TCM) solution, forming a stable dichlorosulfitomercurate complex. tandfonline.comcornell.edu The subsequent reaction with pararosaniline and formaldehyde produces a colored compound, pararosaniline methyl sulfonic acid, which is then quantified spectrophotometrically. cornell.eduosti.gov The U.S. Environmental Protection Agency (EPA) has designated the pararosaniline method as a reference for determining atmospheric sulfur dioxide concentrations. tandfonline.comcornell.edu

Recent advancements have focused on optimizing this method. For instance, solid-phase spectrophotometry has been explored, where sulfur dioxide is trapped with morpholine (B109124) and the resulting adduct reacts with pararosaniline and formaldehyde, with the product being sorbed onto a resin for direct absorbance measurement. This approach offers increased sensitivity and allows for shorter sampling times. Researchers have also investigated the use of phosphoric acid in the final color development to control pH and minimize interferences from heavy metals. osti.gov

Pararosaniline is also a key reagent in the detection of formaldehyde. nih.govresearchgate.net The Schiff test, which uses a decolorized pararosaniline solution, provides a qualitative test for aldehydes. wikipedia.orgunacademy.com When the Schiff reagent reacts with an aldehyde, a characteristic magenta color develops. wikipedia.orgunacademy.com

Table 1: Spectrophotometric Methods for Environmental Pollutant Detection

| Pollutant | Method | Principle | Detection Wavelength |

| Sulfur Dioxide (SO₂) | West-Gaeke Method | Formation of pararosaniline methyl sulfonic acid | 548 nm cornell.edu or 575 nm osti.gov |

| Aldehydes (e.g., Formaldehyde) | Schiff Test | Restoration of color to Schiff's reagent | Magenta color development |

Advancements in Colorimetric Assay Development and Adaptations (e.g., Schiff Test)

The Schiff test, a classic chemical test for detecting aldehydes, utilizes Schiff's reagent, which is produced from the reaction of a dye like fuchsin (of which pararosaniline is a component) with sodium bisulfite. wikipedia.orgunacademy.comchemeurope.com The reaction of an aldehyde with the colorless Schiff reagent restores the dye's magenta color. wikipedia.orgunacademy.com

Modern research has focused on adapting this qualitative test for quantitative analysis by controlling reaction conditions and measuring the color intensity spectrophotometrically. The mechanism of the Schiff test has been a subject of study, with evidence pointing to the formation of an aldimine intermediate followed by reaction with bisulfite to form the colored adduct. unacademy.combyjus.comtestbook.com

Innovations include the development of optical sensors for sulfite (B76179) determination in food samples. nih.gov These sensors immobilize acidified pararosaniline on a cation exchanger membrane. nih.gov In the presence of sulfite and formaldehyde, the film changes color, and the absorbance change is measured, providing a rapid and sensitive method for sulfite quantification. nih.gov

Progress in Chromatographic Separation and Analysis Techniques (e.g., High-Performance Liquid Chromatography for Environmental Monitoring)

While spectrophotometric methods are valuable, they can be prone to interferences. High-Performance Liquid Chromatography (HPLC) offers a more selective and robust method for separating and quantifying pararosaniline in complex samples, such as those from environmental monitoring. thermofisher.comtheanalyticalscientist.com

HPLC methods have been developed to determine pararosaniline hydrochloride in workplace air. nih.govresearchgate.net These methods involve collecting air samples on a filter, eluting the pararosaniline, and analyzing the eluate by HPLC with a diode array detector. nih.govresearchgate.net This allows for the determination of pararosaniline concentrations in the range of 0.002 to 0.04 mg/m³. nih.govresearchgate.net

Mixed-mode stationary phase columns have been utilized for the separation of pararosaniline from other dyes, such as crystal violet and ethyl red, using a simple isocratic mobile phase. sielc.comsielc.com These methods can be detected in the visible light spectrum at wavelengths around 520-550 nm. sielc.comsielc.com The limit of detection for pararosaniline hydrochloride using HPLC has been reported to be as low as 0.17 ng/mL. nih.gov

Table 2: HPLC Methods for Pararosaniline Analysis

| Application | Column Type | Mobile Phase | Detection |

| Workplace Air Analysis | Ultra C18 | Methanol (B129727):0.1% Phosphoric Acid (95:5, v/v) | Diode Array Detector (544 nm) nih.govresearchgate.net |

| Dye Separation | Primesep 100 (mixed-mode) | Water, Acetonitrile, Sulfuric Acid buffer | UV-Vis (520-550 nm) sielc.comsielc.com |

Application of Microspectrophotometric Characterization in Forensic and Material Science Research

Microspectrophotometry, which combines microscopy and spectrophotometry, is a powerful non-destructive technique for analyzing the color of microscopic evidence, such as single textile fibers. taylorfrancis.compnrjournal.com This is crucial in forensic science for comparing trace evidence from a crime scene with a known source. pnrjournal.comresearchgate.net The technique provides objective and repeatable measurements of a fiber's color. pnrjournal.com

In forensic fiber analysis, microspectrophotometry can differentiate between fibers of similar color but different dye compositions. researchgate.net By measuring the UV-Visible and fluorescence spectra of dyed fibers, forensic scientists can create reference libraries to aid in the identification of dyes. nih.gov

In material science, microspectrophotometry is used to analyze paint chips. microspectra.com It can detect subtle color variations not visible to the naked eye and help establish if two paint samples have a common origin. microspectra.com This layer-by-layer analysis can identify pigments, dyes, and other additives within the paint. microspectra.com

Design and Synthesis of Novel Detection Probes and Research Reagents

Researchers are actively designing and synthesizing new detection probes and reagents based on the pararosaniline structure to enhance their analytical capabilities. researchgate.netresearchgate.net This includes the synthesis of functionalized pararosaniline to create amphiphilic dyes with solubility in both polar and non-polar solvents. conicet.gov.ar

A significant area of research is the development of novel fluorescent probes for various analytical applications. nih.gov For example, new chromophore reaction-based fluorescent probes have been developed for the detection of biogenic amines, which are important markers for food spoilage. researchgate.net These probes exhibit high sensitivity and can provide both colorimetric and ratiometric fluorescent responses. researchgate.net The synthesis of novel chiral fluorescent probes has also been explored for the enantioselective recognition of amino acids like arginine. nih.gov

Furthermore, novel optical sensors for sulfite determination have been created by immobilizing pararosaniline on Nafion membranes. nih.gov These sensors are rapid, sensitive, and can be used to analyze complex food matrices without extensive sample pretreatment. nih.gov

Applications in Advanced Research Systems and Experimental Design

Integration of Pararosaniline Pamoate Anhydrous into Sophisticated Staining Protocols for Research Diagnostics

Pararosaniline is a primary component of the Feulgen stain, a classic and crucial quantitative staining method for DNA in cytological preparations. The Feulgen reaction, which involves acid hydrolysis of DNA followed by staining with Schiff's reagent (a derivative of pararosaniline), allows for the specific visualization and quantification of DNA content within cell nuclei. This technique has been instrumental in research diagnostics for decades, enabling the study of the cell cycle, ploidy levels, and the identification of cancerous cells, which often exhibit aneuploidy.

In modern research, the principles of the Feulgen stain are integrated into more sophisticated automated systems for high-throughput analysis. For instance, the CYBEST (Cyto-Biological Electronic Screener) system utilizes a Feulgen-thionin-SO2 staining procedure, where pararosaniline could be a key component of the Schiff-type reagent, for automated cytology. This highlights the transition of pararosaniline-based staining from a manual laboratory technique to a cornerstone of automated diagnostic research platforms.

Furthermore, pararosaniline salts have been investigated for their potential in staining other biological components. For example, a resorcin-fuchsin stain, which contains basic fuchsin (a mixture including pararosaniline), has been used for the selective staining of elastic fibers in tissue sections. This demonstrates the adaptability of pararosaniline-based dyes in differential staining protocols for various tissue components, aiding in histopathological research.

Contributions to the Development of New Biological Tracers and Fluorescent Probes

The chemical structure of pararosaniline, a triphenylmethane (B1682552) dye, lends itself to modification for the development of novel biological tracers and fluorescent probes. While not fluorescent in its common salt forms, its derivatives can be engineered to exhibit fluorescence. The core structure can be functionalized to create probes that target specific cellular components or biomolecules.

Research into the photochemistry of triphenylmethane dyes, including pararosaniline derivatives, has revealed that their excited states can be manipulated. For example, studies on the viscosity-dependent fluorescence of these dyes show that their quantum yield of fluorescence is highly sensitive to the local environment. This property can be exploited to develop "molecular rotor" probes that report on the microviscosity of their surroundings within a cell, providing insights into cellular processes and disease states.

The development of such probes is a significant area of research, as they can be used in advanced imaging techniques like fluorescence microscopy to track dynamic processes in living cells with high spatial and temporal resolution. The ability to tailor the chemical structure of pararosaniline allows for the creation of a diverse palette of probes with different spectral properties and targeting specificities.

Utilization in Pre-clinical and In Vitro Studies of Parasitic Biology and Novel Molecular Targets

Pararosaniline pamoate has demonstrated significant potential in the field of parasitology, particularly as an anthelmintic agent. It is the active component of the drug Abitil, which has been used to treat infections by the tapeworm Taenia saginata. In preclinical and in vitro studies, pararosaniline has shown efficacy against various parasites.

One notable area of research is its activity against Schistosoma species, the causative agents of schistosomiasis. Studies have shown that pararosaniline pamoate can induce a "shifted-paired" effect on Schistosoma mansoni worms in vivo, causing the worms to migrate from the mesenteric veins to the liver, where they are subsequently eliminated by the host's immune system. This effect is crucial for clearing the infection and has been a focus of research to understand the drug's mechanism of action.

In vitro studies have further elucidated the effects of pararosaniline on parasites. For example, it has been shown to be a potent inhibitor of the major acid phosphatase of Leishmania donovani, a protozoan parasite that causes leishmaniasis. This specific molecular targeting suggests that pararosaniline could be a lead compound for the development of new anti-leishmanial drugs. The table below summarizes some of the key findings from in vitro and preclinical studies.

| Parasite Species | Observed Effect | Study Type |

| Taenia saginata | Effective treatment | Clinical Use |

| Schistosoma mansoni | Induces "shifted-paired" effect, leading to worm migration and clearance | In vivo (animal models) |

| Leishmania donovani | Potent inhibitor of major acid phosphatase | In vitro |

| Echinococcus multilocularis | Inhibits growth of metacestodes | In vitro |

These studies highlight the importance of this compound in the exploration of new therapeutic strategies against parasitic diseases and in identifying novel molecular targets within these organisms.

Investigations into Ionic Liquid Compositions and Drug Delivery System Components for Research Purposes

The physicochemical properties of pararosaniline pamoate have made it a subject of interest in the development of novel drug delivery systems, particularly those involving ionic liquids. An ionic liquid is a salt in which the ions are poorly coordinated, resulting in the substance being liquid below 100 °C.

Research has focused on the formation of dicationic ionic liquids from pararosaniline pamoate. By reacting the salt with an acid, it is possible to create a new substance with different physical properties, such as a lower melting point and altered solubility. This approach can be used to overcome issues like polymorphism, where a solid material can exist in multiple crystalline forms with different bioavailability.

Furthermore, the use of pararosaniline pamoate in the development of controlled-release drug delivery systems is being explored. For instance, it has been used as a model cationic drug in the formulation of oral solid dosage forms based on fatty acid-bile acid conjugates. These formulations are designed to release the drug in a controlled manner, which can improve its therapeutic efficacy and reduce side effects.

In another approach, pararosaniline has been incorporated into polymeric drug delivery systems. Studies have shown that it can be loaded into polymeric carriers, which can then be used for targeted and sustained release. These advanced delivery systems are being investigated in preclinical models to assess their potential for improving the treatment of various diseases, including parasitic infections.

Engagement in Materials Science and Advanced Dye Chemistry Research

The rich chemistry of pararosaniline and its derivatives has made them valuable tools in materials science and advanced dye chemistry research. The triphenylmethane scaffold of pararosaniline provides a versatile platform for the synthesis of new functional materials.

One area of investigation is the use of pararosaniline in the development of new polymers and composites. For example, it can be incorporated into polymer matrices to create materials with specific optical properties, such as photochromism or nonlinear optical activity. These materials have potential applications in areas like optical data storage, holography, and the development of optical limiters.

In advanced dye chemistry, research is focused on modifying the structure of pararosaniline to create new dyes with enhanced properties. This includes improving their photostability, altering their absorption and emission spectra, and introducing new functionalities. For instance, the synthesis of asymmetrical triphenylmethane dyes derived from pararosaniline can lead to compounds with unique coloristic and fastness properties, which are of interest for various industrial applications.

The study of the aggregation behavior of pararosaniline and its derivatives is another active area of research. Understanding how these dye molecules interact with each other and with other molecules in solution is crucial for controlling their properties and for designing new applications. This research contributes to the fundamental understanding of dye chemistry and paves the way for the development of new advanced materials.

Prospective Directions and Emerging Research Frontiers

Quantitative Structure-Activity Relationship (QSAR) Studies for Designing Novel Research Applications

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the activity of chemical compounds based on their structural and physicochemical properties. sysrevpharm.org The fundamental principle is that variations in the structural properties of molecules are responsible for their biological or chemical activities. sysrevpharm.org For pararosaniline pamoate anhydrous, QSAR studies represent a powerful tool to rationally design new applications by correlating its molecular structure with specific desired outcomes.

Core Principles of QSAR in the Context of Pararosaniline:

Descriptor Calculation: The first step involves calculating a wide range of molecular descriptors for the this compound structure. These descriptors quantify various aspects of the molecule, including topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), and electronic (e.g., partial charges, polarizability) properties. nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is built that links these descriptors to a specific activity. sysrevpharm.orgnih.gov This "activity" could be its efficacy as a staining agent in a new protocol, its binding affinity to a target analyte, or its performance as a component in a sensor.

Predictive Power: A robust QSAR model can predict the activity of hypothetical new derivatives of pararosaniline before they are synthesized. sysrevpharm.org For example, by modeling how substitutions on the aromatic rings of pararosaniline would alter its properties, researchers can identify modifications that are likely to enhance its performance for a specific research application, such as a probe for a particular biomolecule. nih.gov

Potential Research Applications Guided by QSAR:

Optimized Staining Reagents: QSAR could be used to design pararosaniline derivatives with enhanced specificity and binding affinity for particular cellular components, leading to more precise and sensitive histological or cytological stains.

Novel Biosensors: By understanding the structural features that govern the interaction of pararosaniline with target molecules (e.g., proteins, nucleic acids), QSAR models can guide the development of new colorimetric biosensors. mdpi.com The model could predict which structural modifications would lead to a more significant and detectable color change upon binding.

Drug Delivery Systems: QSAR models can help in predicting the interaction between a drug molecule and a carrier system. frontiersin.org In the context of pararosaniline pamoate, QSAR could be employed to predict its interaction with polymers or other materials, facilitating the design of novel research-grade delivery systems.

A hypothetical QSAR study might explore the relationship between calculated molecular descriptors and a measured activity, as illustrated in the table below.

| Descriptor Type | Example Descriptor | Potential Impact on Activity |

| Topological | Molecular Connectivity Index | Relates to the branching and size of the molecule, which can influence solubility and binding. |

| Electronic | Dipole Moment | Affects interactions with polar molecules and surfaces. |

| Geometrical | Molecular Surface Area | Influences how the molecule fits into a binding site or interacts with a surface. |

| Quantum-Chemical | HOMO-LUMO Gap | Relates to the molecule's reactivity and spectral properties. researchgate.net |

This table is for illustrative purposes and represents the types of data that would be generated in a QSAR study.

By systematically modifying the pararosaniline structure and using QSAR to predict the outcomes, researchers can significantly reduce the amount of trial-and-error in the lab, making the discovery process more efficient and cost-effective. sysrevpharm.org

Exploration of Sustainable and Green Chemistry Routes for Research-Grade Pararosaniline Compounds

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. labnews.co.ukresearchgate.net The traditional synthesis of triarylmethane dyes, including pararosaniline, often involves harsh conditions and toxic reagents. google.com Future research will likely focus on developing more environmentally benign methods for producing high-purity pararosaniline for research applications.

Key Green Chemistry Principles for Pararosaniline Synthesis:

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable sources instead of petroleum-based chemicals. labnews.co.uk

Safer Solvents and Reagents: Replacing hazardous solvents and oxidizing agents with greener alternatives. For instance, moving away from toxic methylating agents to options like methanol (B129727) with a suitable catalyst. nih.gov

Catalysis: Employing catalysts, particularly biocatalysts or photocatalysts, to carry out reactions with higher selectivity and efficiency under milder conditions, which reduces energy consumption and unwanted byproducts. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. researchgate.net

Emerging Green Synthesis Strategies:

Biocatalysis: The use of enzymes for organic transformations offers exceptional selectivity and efficiency under environmentally friendly conditions. nih.gov Research could explore enzymes capable of catalyzing the condensation and oxidation steps in pararosaniline synthesis.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Solvent-Free Reactions: Performing reactions in the absence of solvents, for example by grinding solid reactants together (mechanochemistry), can eliminate a major source of chemical waste. researchgate.net

Palladium-Catalyzed Reactions: Modern synthetic methods like the Suzuki-Miyaura coupling offer mild and efficient ways to form the carbon-carbon bonds necessary to construct the triarylmethane backbone of pararosaniline. nih.gov

The development of these green routes is crucial not only for environmental sustainability but also for producing research-grade pararosaniline that is free from toxic impurities, which is critical for sensitive biological and analytical applications.

Advanced Computational Modeling and Simulation of Pararosaniline's Molecular Interactions

Advanced computational methods, particularly molecular dynamics (MD) simulations, provide powerful tools to study the behavior of molecules at an atomic level. youtube.com For this compound, these simulations can offer profound insights into its interactions with other molecules and materials, guiding its application in complex research environments.

Applications of Molecular Modeling:

Understanding Binding Mechanisms: MD simulations can model the precise way pararosaniline pamoate binds to a biological target, such as a protein or a specific sequence of DNA. nih.gov This includes identifying the key amino acid residues involved in the interaction and the types of forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov

Simulating Environmental Responses: Researchers can simulate how the structure and properties of pararosaniline change in different environments, such as in various solvents or at different pH levels. researchgate.net This is crucial for optimizing its use as a probe or sensor.

Predicting Spectroscopic Properties: Quantum mechanical calculations can predict the electronic and optical properties of pararosaniline, helping to interpret experimental data from techniques like UV-Vis spectroscopy and fluorescence microscopy. rsc.org

Example Simulation Scenario: A research team could use MD simulations to investigate how this compound interacts with a specific enzyme. The simulation would track the movements of every atom in the system over time, revealing the dynamic process of binding.

| Simulation Parameter | Information Gained | Research Relevance |

| Root Mean Square Deviation (RMSD) | Stability of the pararosaniline-enzyme complex over time. nih.gov | A stable complex suggests a strong and specific interaction. |

| Interaction Energy | The strength of the binding between pararosaniline and the enzyme. | Helps in quantifying the affinity of the dye for its target. |

| Hydrogen Bond Analysis | Identifies specific hydrogen bonds formed during the interaction. | Reveals key structural elements responsible for binding specificity. |

| Solvent Accessible Surface Area (SASA) | Changes in the exposed surface of the molecule upon binding. | Indicates how the molecule is oriented within the binding site. |

This table illustrates the kind of data and insights that can be obtained from molecular dynamics simulations.

These computational approaches allow for a "virtual" experimentation that can predict the behavior of this compound, saving time and resources while providing a level of detail that is often inaccessible through experimental methods alone. arxiv.org

Synergistic Applications of this compound with Advanced Research Reagents and Technologies

The utility of this compound can be significantly enhanced when used in combination with other advanced research technologies. These synergistic applications can lead to new methods with improved sensitivity, specificity, and functionality.

Emerging Synergistic Frontiers:

Nanoparticle Conjugation: Pararosaniline can be conjugated to nanoparticles (e.g., gold, silver, or magnetic nanoparticles) to create novel hybrid materials. nih.govnih.gov The nanoparticles can act as a scaffold, and their unique physical properties (e.g., plasmon resonance of gold nanoparticles, magnetic properties of iron oxide nanoparticles) can be combined with the colorimetric properties of pararosaniline. This could lead to:

Enhanced Bioimaging: Using nanoparticles to deliver pararosaniline to specific cells or tissues for more sensitive imaging.

Targeted Delivery Systems: Creating drug-dye-nanoparticle conjugates for theranostic applications, where a substance can be used for both diagnosis and therapy.

Advanced Microscopy Techniques: Combining the use of pararosaniline as a stain with advanced imaging modalities like super-resolution microscopy or multimodal imaging could provide unprecedented detail in visualizing cellular structures.

Combination with Other Probes: Using pararosaniline in conjunction with fluorescent probes in techniques like Förster Resonance Energy Transfer (FRET) could allow for the study of molecular interactions in real-time.

Microfluidic Devices: Integrating pararosaniline-based detection methods into microfluidic "lab-on-a-chip" systems could enable high-throughput screening and automated analysis of biological samples.

For instance, the development of rosmarinic acid-coated nanoparticles for anti-inflammatory and antioxidant applications demonstrates a proof of concept for how a biologically active small molecule can be combined with a nanoparticle system to enhance its properties. nih.gov A similar approach with pararosaniline could unlock new research tools. The combination of pararosaniline's ability to interact with specific biological molecules and the advanced capabilities of modern technology opens up a vast landscape for innovative research applications.

Q & A

Q. How can Pararosaniline pamoate anhydrous be safely handled in laboratory settings?

this compound is classified as a carcinogen (Category 1B/2) under GHS guidelines. Key safety protocols include:

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in tightly sealed containers in a cool, dry, locked cabinet.

- Disposal : Follow hazardous waste guidelines; do not dispose via sinks or regular trash .

Q. What analytical methods are validated for quantifying Pararosaniline derivatives in environmental or biological samples?

High-performance liquid chromatography (HPLC) with diode array detection (DAD) is widely used. For workplace air monitoring:

- Sample Collection : Air is passed through polypropylene filters.

- Extraction : Methanol elution from filters.

- Chromatography : Ultra C18 column (250 mm), mobile phase methanol:0.1% phosphoric acid (95:5 v/v), flow rate 0.6 mL/min, detection at 544 nm.

- Validation : Adheres to PN-EN 482 standards, with a detection limit of 0.17 ng/mL .

Q. How does this compound interact with common biochemical reagents in staining protocols?

As a component of Basic Fuchsin mixtures, it binds to sulfhydryl groups (-SH) and amino groups (-NH2) in biological tissues. For microscopy:

- Fixation : Use glutaraldehyde (25%) or osmium tetroxide for electron microscopy.

- Staining Optimization : Adjust pH with sodium phosphate buffers (anhydrous) to enhance dye-tissue affinity .

Advanced Research Questions

Q. How can researchers differentiate true kinase inhibition from assay artifacts when studying this compound?

Pararosaniline pamoate may act as a false positive in luminescence-based ADP detection assays. Mitigation strategies include:

- Orthogonal Assays : Validate hits using radiometric scintillation proximity assays (SPA) or competitive ATP-binding assays.

- Dose-Response Curves : Confirm inhibition across multiple concentrations (e.g., IC50 ~1.1–14.94 µM) and replicate experiments to rule out interference from compound autofluorescence .

Q. What molecular mechanisms underlie Pararosaniline pamoate’s antiparasitic activity against Entamoeba histolytica?

Pararosaniline pamoate targets EhHsp90, a heat shock protein critical for parasite survival. Key findings:

- Binding Specificity : Prefers cysteine residues (C49, C103) and arginine (R109) in EhHsp90’s ATP-binding domain.

- Titration Data : IC50 of 1.1 µM in trophozoite cultures, confirmed via RNAi knockdown of EhHsp90.

- Oxidative Stress : Activates stress-response pathways, disrupting redox balance in C. elegans models .

Q. How can the modified pararosaniline method improve formaldehyde detection in air quality studies?

The mercury-free method enhances sensitivity and reproducibility:

Q. What factors influence the photostability of Pararosaniline derivatives in environmental exposure studies?

Exposure to SO2 accelerates fading:

- Degradation Kinetics : Pararosaniline base fades linearly over 14 weeks under 50 ppb SO2.

- Spectroscopic Analysis : Reflectance spectra (380–700 nm) show reduced absorption at 546 nm, correlating with demethylation to leuco forms.

- Preventive Measures : Encapsulate dyes in UV-stable matrices or use antioxidants to slow degradation .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in Pararosaniline pamoate’s reported bioactivity across studies?

- Assay Context : Luminescence assays (e.g., ADP detection) are prone to interference; validate with radiometric or enzymatic methods.

- Batch Variability : Characterize compound purity via LC-PDA to rule out degradation products (e.g., demethylated forms).

- Species-Specific Effects : Test across models (e.g., C. elegans, E. histolytica) to confirm conserved targets .

Q. What statistical approaches are recommended for validating Pararosaniline pamoate’s dose-response data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.